molecular formula C9H10O3 B033180 3-(3-Hydroxyphenyl)propanoic acid CAS No. 621-54-5

3-(3-Hydroxyphenyl)propanoic acid

Cat. No.: B033180
CAS No.: 621-54-5
M. Wt: 166.17 g/mol
InChI Key: QVWAEZJXDYOKEH-UHFFFAOYSA-N
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Description

m-Hydroxyphenylpropionic acid: is an organic compound with the molecular formula C9H10O3 3-(3-hydroxyphenyl)propionic acid and is a derivative of phenylpropionic acid. This compound is characterized by the presence of a hydroxy group attached to the meta position of the benzene ring, which is connected to a propionic acid moiety. It is a white to pale beige crystalline solid with a melting point of approximately 111°C .

Safety and Hazards

The safety data sheet suggests avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

The primary target of 3-(3-Hydroxyphenyl)propanoic acid (3HPPA) is the E-selectin expressed in human aortic endothelial cells (HAEC) . E-selectin is a cell adhesion molecule that plays a crucial role in the adhesion of monocytes to endothelial cells, a key initial step in the formation of atherosclerosis .

Mode of Action

3HPPA interacts with its target by regulating the expression of E-selectin . This regulation inhibits the adhesion of THP-1 monocytes (a type of white blood cell) to HAEC, which are induced by tumor necrosis factor α (TNFα) .

Biochemical Pathways

The compound affects the NF-κB pathway . Specifically, 3HPPA inhibits the nuclear translocation and phosphorylation of the NF-κB p65 subunit induced by TNFα . The NF-κB pathway is involved in the regulation of immune response to infection and plays a key role in regulating the immune response to infection.

Pharmacokinetics

3HPPA is a major metabolite of ingested caffeic acid and the phenolic degradation products of proanthocyanidins . It is actively absorbed by the monocarboxylic acid transporter (MCT) in intestinal Caco-2 cell monolayers . When ingested orally, it is poorly absorbed in the upper digestive tract and is metabolized into various phenolic acids by the gut microbiota .

Result of Action

The molecular and cellular effects of 3HPPA’s action include the reduction of monocyte adhesion to endothelial cells by inhibiting the expression of E-selectin in HAEC . This action provides additional evidence for the health benefits of dietary flavonoids and their microbial metabolites as therapeutic agents for atherosclerosis .

Action Environment

The action, efficacy, and stability of 3HPPA can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in metabolizing 3HPPA from dietary sources . Therefore, factors that affect the composition and function of the gut microbiota, such as diet and antibiotic use, could potentially influence the action of 3HPPA.

Biochemical Analysis

Biochemical Properties

3HPPA interacts with various enzymes, proteins, and other biomolecules. It is a metabolite of Clostridium, Escherichia, and Eubacterium . It is suspected to have antioxidant properties .

Cellular Effects

3HPPA has been found to influence cell function significantly. It inhibits monocyte binding to endothelial cells by modulating E-selectin expression . This modulation is an important step in atherogenesis, a process where plaque builds up inside the arteries .

Molecular Mechanism

At the molecular level, 3HPPA exerts its effects through various mechanisms. It inhibits tumor necrosis factor α (TNFα)-induced adhesion of THP-1 monocytes to human aortic endothelial cells (HAECs), and suppresses the upregulation of cell adhesion molecule E-selectin . Furthermore, 3HPPA inhibits TNFα-induced nuclear translocation and phosphorylation of the p65 subunit of nuclear factor κB (NF-κB) .

Temporal Effects in Laboratory Settings

It is known that direct treatment with 3HPPA for 24 hours is not cytotoxic to HAECs .

Dosage Effects in Animal Models

The effects of 3HPPA at different dosages in animal models have been studied. For instance, it has been found to promote bone accretion in mice .

Metabolic Pathways

3HPPA is involved in the metabolic pathways of ingested caffeic acid and the phenolic degradation products of proanthocyanidins . The exact enzymes or cofactors it interacts with are yet to be fully identified.

Transport and Distribution

It is known to be actively absorbed by the monocarboxylic acid transporter in intestinal Caco-2 cell monolayers .

Subcellular Localization

Current knowledge suggests that it plays a role in modulating E-selectin expression , but more detailed studies are needed to understand its precise localization and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: m-Hydroxyphenylpropionic acid can undergo oxidation reactions to form corresponding quinones or carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The hydroxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.

Major Products:

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Comparison with Similar Compounds

    Phenylpropionic acid: Lacks the hydroxy group, making it less reactive in certain chemical reactions.

    p-Hydroxyphenylpropionic acid: Has the hydroxy group in the para position, which affects its reactivity and biological activity.

    o-Hydroxyphenylpropionic acid: Has the hydroxy group in the ortho position, leading to different steric and electronic effects.

Uniqueness:

Properties

IUPAC Name

3-(3-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6,10H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWAEZJXDYOKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211154
Record name Dihydro-3-coumaric acid
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-(3-Hydroxyphenyl)propanoic acid
Source Human Metabolome Database (HMDB)
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CAS No.

621-54-5
Record name 3-(3′-Hydroxyphenyl)propionic acid
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Record name Dihydro-3-coumaric acid
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Record name 3-(m-hydroxyphenyl)propionic acid
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Record name 3-HYDROXYBENZENEPROPANOIC ACID
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Record name 3-(3-Hydroxyphenyl)propanoic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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